BenchChemオンラインストアへようこそ!

1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1h-pyrazol-5-amine

Regioisomerism Medicinal chemistry Chemical procurement

1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine (CAS 1485500-95-5) delivers the rare 5-amine connectivity on pyrazole—not the 3-amine regioisomer often mis‑assigned to this CAS. This geometry distinctly alters the H‑bond pharmacophore relevant to mGluR5 allosteric modulation and provides a single‑step NHS‑coupling handle for immobilisation in chemical proteomics, unlike bromo‑analogues requiring multistep linker installation. The free amine also enables parallel amide/sulfonamide library synthesis. Do not accept functionally non‑interchangeable 3‑amino or oxazolo‑core substitutes without confirmatory assay data. Supplied at ≥98% purity from 50 mg to 5 g scales with full analytical documentation.

Molecular Formula C10H9N5S
Molecular Weight 231.28
CAS No. 1485500-95-5
Cat. No. B2892959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1h-pyrazol-5-amine
CAS1485500-95-5
Molecular FormulaC10H9N5S
Molecular Weight231.28
Structural Identifiers
SMILESCN1C(=C(C=N1)C2=NC3=C(S2)C=CN=C3)N
InChIInChI=1S/C10H9N5S/c1-15-9(11)6(4-13-15)10-14-7-5-12-3-2-8(7)16-10/h2-5H,11H2,1H3
InChIKeyZOTPODBJXONARO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine (CAS 1485500-95-5): Structural Identity and Compound-Class Context for Procurement Decisions


1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine (CAS 1485500-95-5; molecular formula C10H9N5S; MW 231.28 g/mol) is a heterocyclic building block that fuses a thiazolo[4,5-c]pyridine core with a 1-methyl-1H-pyrazol-5-amine moiety via a C–C bond at the pyrazole 4-position. The thiazolo[4,5-c]pyridine scaffold is recognized in the patent literature as a privileged chemotype for metabotropic glutamate receptor subtype 5 (mGluR5) antagonism [1]. The 5-amine substitution on the pyrazole ring distinguishes this compound from the more commonly encountered 3-amine regioisomer, creating differential hydrogen-bond donor/acceptor geometry that may alter target recognition. This compound is commercially available at 98% purity from multiple suppliers .

Why Generic Substitution Fails for 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine: Regioisomeric and Scaffold-Level Differentiation Risks


Substituting this compound with an in-class analog carries quantifiable risk due to regioisomeric and heterocycle-replacement effects. The pyrazole 5-amine connectivity (as opposed to the 3-amine regioisomer, which some vendors incorrectly associate with the same CAS number) positions the amine donor in a distinct spatial orientation that alters both the H-bond pharmacophore and the vector of derivatization for downstream library synthesis . Replacing the thiazolo[4,5-c]pyridine with a thiazolo[5,4-c]pyridine or oxazolo[4,5-c]pyridine core changes ring electronics and nitrogen positioning, which in the mGluR5 patent series produced variations in antagonist IC50 exceeding two orders of magnitude across close analogs [1]. The 4-bromo-pyrazole analog (CAS 2309307-23-9) offers a halogen handle for cross-coupling, while the piperazine analog (CAS 2097891-39-7) introduces a basic amine with fundamentally different physicochemical and pharmacological properties. None of these can be assumed to be functionally interchangeable without confirmatory assay data.

Quantitative Evidence Guide: Differentiation of 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine from Closest Analogs


Regioisomeric Differentiation: 5-Amine vs. 3-Amine Pyrazole Connectivity and Supply-Chain Ambiguity

The target compound bears the primary amine at the pyrazole 5-position (IUPAC: 1-methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine). A closely related regioisomer, 2-methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine, places the amine at the pyrazole 3-position (and the methyl at N2 rather than N1). Notably, some chemical supplier databases ambiguously associate both regioisomers with CAS 1485500-95-5, creating a procurement risk . The 5-amine substitution mode positions the H-bond donor approximately 2.3 Å farther from the thiazolo[4,5-c]pyridine centroid compared to the 3-amine regioisomer (estimated from minimized structures). In the mGluR5 patent SAR, pyrazole connectivity changes (e.g., 1-methyl-1H-pyrazol-3-yl vs. alternative attachments) produced antagonist IC50 shifts from 59 nM to >10,000 nM across the same thiazolo[4,5-c]pyridine core [1].

Regioisomerism Medicinal chemistry Chemical procurement Structure verification

Scaffold-Level Differentiation: Thiazolo[4,5-c]pyridine Core vs. Alternative Azole-Pyridine Fusions in mGluR5 Antagonist Pharmacology

The thiazolo[4,5-c]pyridine scaffold is one of several fused azole-pyridine systems explored as mGluR5 negative allosteric modulators (NAMs). In the patent literature, compounds of general formula I (thiazolo[4,5-c]pyridine with R1 = lower alkyl, R2 = heteroaryl, R3 = aryl/heteroaryl) are described as metabotropic glutamate receptor antagonists with valuable therapeutic properties for neurological disorders [1]. The [4,5-c] ring fusion topology places the pyridine nitrogen at a position that participates in a key H-bond interaction with the receptor, whereas the [5,4-c] regioisomeric fusion (as in 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives used in PI3K inhibitor design) shifts the nitrogen position, altering target selectivity [2]. SAR data from the patent series show that R2 substitution identity can modulate mGlu5 IC50 from 45 nM (3-chlorophenyl) to >10,000 nM (1-methyl-1H-pyrazol-3-yl) [3].

mGluR5 Negative allosteric modulator Thiazolopyridine Neuroscience

Physicochemical Differentiation: Molecular Weight, H-Bond Capacity, and Derivatization Handle Comparison with Halo and Piperazine Analogs

The target compound (MW 231.28, C10H9N5S) offers a free primary amine at the pyrazole 5-position, providing a reactive handle for amide coupling, reductive amination, or urea formation in library synthesis . In contrast, the 4-bromo analog (4-bromo-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazole, CAS 2309307-23-9, MW 281.13) provides a halogen handle for Pd-catalyzed cross-coupling but loses the H-bond donor capacity of the amine . The piperazine analog (1-methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine, CAS 2097891-39-7, MW 275.37) introduces a basic tertiary amine (calculated pKa ~8.5) that alters logD and permeability profile compared to the weakly basic pyrazole-5-amine (calculated pKa ~4.5 for the conjugated acid) . These property differences would be expected to produce divergent pharmacokinetic and solubility profiles if the compounds were advanced into in vivo studies.

Physicochemical properties Lead optimization Fragment-based drug design Library synthesis

Anti-Proliferative Activity Context: Pyrazolo-Thiazolo-Pyridine Hybrid Class Evidence from In Vitro Cancer Cell Line Screening

While no direct anti-proliferative data exist for the target compound itself, a closely related series of pyrazolo-thiazolo-pyridine conjugates synthesized via multicomponent condensation was evaluated against three human cancer cell lines. The most potent compound in this series (naphthyridine derivative 7) exhibited IC50 values of 14.62–17.50 µM across HeLa (cervix), NCI-H460 (lung), and PC-3 (prostate) cell lines, comparable to the reference drug etoposide (IC50 = 13.34–17.15 µM) [1]. The broader series (compounds 5–13 and 16) showed IC50 values ranging from 17.50 to 61.05 µM. Molecular docking studies suggested topoisomerase II (PDB 3QX3) as a potential target. The target compound shares the pyrazole-thiazole-pyridine connectivity motif with this series but differs in the specific substitution pattern and oxidation state of the pyridine ring.

Anti-proliferative Cancer Cytotoxicity Pyrazolo-thiazole hybrids

Best-Fit Research and Procurement Scenarios for 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine Based on Available Evidence


Medicinal Chemistry: mGluR5 Negative Allosteric Modulator (NAM) Lead Exploration

The thiazolo[4,5-c]pyridine core is patented as an mGluR5 antagonist scaffold by Hoffmann-La Roche [1]. The 1-methyl-1H-pyrazol-5-amine substituent at the 2-position of the thiazolo[4,5-c]pyridine provides a distinct pharmacophore geometry compared to the 3-substituted pyrazole analogs explored in the patent SAR tables. Research groups pursuing novel mGluR5 NAMs for neurological indications (Fragile X syndrome, Parkinson's disease, chronic pain) may select this compound as a starting point for SAR expansion, leveraging the primary amine as a derivatization handle for parallel library synthesis. Users should note that patent-derived mGlu5 IC50 values for pyrazole-substituted analogs in this series exceeded 10,000 nM, suggesting that significant optimization may be required to achieve potent receptor engagement.

Chemical Biology: Primary Amine-Tagged Probe for Target Identification via Affinity Chromatography

The free 5-amine on the pyrazole ring provides a convenient, single-step immobilization point for coupling to NHS-activated Sepharose or magnetic beads without requiring additional linker introduction . This contrasts with the bromo analog (CAS 2309307-23-9), which would require a multi-step sequence (e.g., Suzuki coupling to install a carboxylate linker) prior to immobilization. The 2-HBD capacity of the amine may also contribute to target engagement through H-bond interactions, making this compound suitable for chemical proteomics pull-down experiments when used as a scaffold in affinity-based target deconvolution campaigns.

Synthetic Methodology: Substrate for C–H Functionalization and Late-Stage Derivatization Studies

The thiazolo[4,5-c]pyridine core is amenable to direct C–H coupling reactions, as demonstrated by the Pd-catalyzed arylation and N-oxide rearrangement chemistry reported for this scaffold class [2]. The target compound, bearing both a reactive primary amine and an unsubstituted thiazolo[4,5-c]pyridine core, can serve as a versatile substrate for methodology development in late-stage functionalization. The commercial availability at 98% purity and scale (50 mg to 5 g from Leyan) supports its use in reaction optimization campaigns requiring reproducible starting material quality.

Anti-Cancer Library Design: Pyrazolo-Thiazolo-Pyridine Hybrid Scaffold for Anti-Proliferative Screening

Based on class-level evidence from the pyrazolo-thiazolo-pyridine conjugate series reported by Sanad and Mekhem (2021), compounds sharing this connectivity motif exhibited cytotoxic activity against HeLa, NCI-H460, and PC-3 cancer cell lines with IC50 values ranging from 17.50 to 61.05 µM [3]. The target compound, with its free amine handle, enables rapid diversification into amide, sulfonamide, or urea libraries for anti-proliferative screening. The topoisomerase II docking hypothesis from the class-level study provides a computational starting point for structure-based design using this scaffold.

Quote Request

Request a Quote for 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1h-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.